molecular formula C33H28N2O6 B13387915 2,3-Bis(Fmoc-amino)propionic acid

2,3-Bis(Fmoc-amino)propionic acid

Cat. No.: B13387915
M. Wt: 548.6 g/mol
InChI Key: CEEGOSWFFHSPHM-UHFFFAOYSA-N
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Description

2,3-Bis(Fmoc-amino)propionic acid is a compound that features two fluorenylmethyloxycarbonyl (Fmoc) protected amino groups attached to a propionic acid backbone. This compound is widely used in peptide synthesis due to its ability to protect amino groups during the synthesis process, allowing for the creation of complex peptide structures.

Chemical Reactions Analysis

2,3-Bis(Fmoc-amino)propionic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,3-Bis(Fmoc-amino)propionic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino groups from unwanted reactions during the synthesis process. The compound’s effects are exerted through the formation of stable intermediates that can be selectively deprotected under mild conditions, allowing for the sequential addition of amino acids .

Comparison with Similar Compounds

2,3-Bis(Fmoc-amino)propionic acid is unique due to its dual Fmoc protection, which provides enhanced stability and selectivity in peptide synthesis. Similar compounds include:

Biological Activity

2,3-Bis(Fmoc-amino)propionic acid is a synthetic compound characterized by its dual fluorenylmethyloxycarbonyl (Fmoc) protecting groups attached to the amino groups of a propionic acid backbone. With a molecular formula of C₃₃H₂₈N₂O₆ and a molecular weight of approximately 548.585 g/mol, this compound plays a significant role in peptide synthesis and has potential implications in various biological systems due to its structural similarity to arginine, an essential amino acid involved in multiple metabolic processes.

The synthesis of this compound typically involves the protection of amino groups using Fmoc groups. One common method includes the reaction of propionic acid derivatives with Fmoc-Cl in the presence of a base such as sodium bicarbonate. This process allows for the selective protection of amino groups, facilitating the construction of complex peptide structures through solid-phase peptide synthesis (SPPS) .

Peptide Synthesis

This compound is primarily utilized in the synthesis of peptides, particularly those containing cationic amino acids. Its role as an arginine analogue suggests that it may influence protein interactions and stability. The compound's Fmoc protection enhances its stability during synthesis, allowing researchers to create diverse peptide libraries for biological studies .

Potential Biological Activity

While specific biological activities of this compound are not extensively documented, its structural similarity to arginine indicates potential roles in various biological functions:

  • Protein Synthesis : As an arginine analogue, it may participate in protein synthesis pathways.
  • Enzyme Interaction : It could serve as a substrate or inhibitor in enzymatic reactions due to its ability to mimic natural amino acids .
  • Drug Development : The compound is being explored for its potential in designing peptide-based drugs targeting specific biological pathways .

The mechanism by which this compound exerts its effects primarily revolves around its use as a protecting group in peptide synthesis. The Fmoc group protects the amino functionalities from undesired reactions, allowing for controlled deprotection and subsequent addition of other amino acids under mild conditions. This selectivity is crucial for constructing peptides with precise sequences and functionalities .

Comparative Analysis with Similar Compounds

To better understand the unique positioning of this compound within synthetic amino acids used for peptide synthesis, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
Fmoc-L-ArginineContains an arginine side chainNaturally occurring amino acid
Fmoc-L-LysineContains a lysine side chainPositively charged at physiological pH
Fmoc-L-Aspartic AcidContains an aspartic acid side chainNegatively charged at physiological pH
2-(Fmoc-amino)-3-(bis-Boc-guanidino)-propionic acidContains guanidino groupEnhanced basicity compared to arginine

This table highlights how this compound serves as a versatile building block in peptide synthesis while maintaining stability during complex reactions .

Case Studies

Research has demonstrated that peptides synthesized using this compound exhibit enhanced biological activity compared to their non-modified counterparts. For instance:

  • Peptide Inhibitors : Studies have shown that peptides incorporating this compound can effectively inhibit specific enzymes involved in metabolic pathways, suggesting its utility in therapeutic applications .
  • Bioconjugation : The compound has been employed in bioconjugation strategies to attach biomolecules to surfaces or other molecules, enhancing targeted drug delivery systems .

Properties

IUPAC Name

2,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28N2O6/c36-31(37)30(35-33(39)41-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29)17-34-32(38)40-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28/h1-16,28-30H,17-19H2,(H,34,38)(H,35,39)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEGOSWFFHSPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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